molecular formula C19H19N3O4S B12403771 3-(4-Benzoyl-2-ethyl-3-methyl-5-oxopyrazol-1-yl)benzenesulfonamide

3-(4-Benzoyl-2-ethyl-3-methyl-5-oxopyrazol-1-yl)benzenesulfonamide

Cat. No.: B12403771
M. Wt: 385.4 g/mol
InChI Key: YUDCYGWINRMCBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Benzoyl-2-ethyl-3-methyl-5-oxopyrazol-1-yl)benzenesulfonamide is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Benzoyl-2-ethyl-3-methyl-5-oxopyrazol-1-yl)benzenesulfonamide typically involves the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio in ethanol. The reaction is carried out in the presence of glacial acetic acid and is refluxed for several hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC) with a chloroform:methanol solvent system .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Benzoyl-2-ethyl-3-methyl-5-oxopyrazol-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

3-(4-Benzoyl-2-ethyl-3-methyl-5-oxopyrazol-1-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Benzoyl-2-ethyl-3-methyl-5-oxopyrazol-1-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Benzoyl-2-ethyl-3-methyl-5-oxopyrazol-1-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its benzoyl and sulfonamide groups, in particular, contribute to its versatility in various chemical reactions and applications.

Properties

Molecular Formula

C19H19N3O4S

Molecular Weight

385.4 g/mol

IUPAC Name

3-(4-benzoyl-2-ethyl-3-methyl-5-oxopyrazol-1-yl)benzenesulfonamide

InChI

InChI=1S/C19H19N3O4S/c1-3-21-13(2)17(18(23)14-8-5-4-6-9-14)19(24)22(21)15-10-7-11-16(12-15)27(20,25)26/h4-12H,3H2,1-2H3,(H2,20,25,26)

InChI Key

YUDCYGWINRMCBG-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=O)N1C2=CC(=CC=C2)S(=O)(=O)N)C(=O)C3=CC=CC=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.